3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Library Synthesis N-Functionalization

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde (CAS 1006482-46-7) is a heterobicyclic synthetic intermediate comprising a 2,3-dihydro-1,4-benzodioxin ring fused at the 6-position to an N-unsubstituted 1H-pyrazole-4-carbaldehyde core, with a molecular formula of C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol. The compound was first reported in 2012 and is catalogued under PubChem CID 8027336, MDL MFCD08444451, and InChIKey WHHUOCWLINQUEL-UHFFFAOYSA-N.

Molecular Formula C12H10N2O3
Molecular Weight 230.223
CAS No. 1006482-46-7
Cat. No. B2871088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde
CAS1006482-46-7
Molecular FormulaC12H10N2O3
Molecular Weight230.223
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=C(C=NN3)C=O
InChIInChI=1S/C12H10N2O3/c15-7-9-6-13-14-12(9)8-1-2-10-11(5-8)17-4-3-16-10/h1-2,5-7H,3-4H2,(H,13,14)
InChIKeyWHHUOCWLINQUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde (CAS 1006482-46-7): A Strategic N-Unsubstituted Pyrazole-Aldehyde Building Block for Medicinal Chemistry and Library Synthesis


3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde (CAS 1006482-46-7) is a heterobicyclic synthetic intermediate comprising a 2,3-dihydro-1,4-benzodioxin ring fused at the 6-position to an N-unsubstituted 1H-pyrazole-4-carbaldehyde core, with a molecular formula of C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol . The compound was first reported in 2012 and is catalogued under PubChem CID 8027336, MDL MFCD08444451, and InChIKey WHHUOCWLINQUEL-UHFFFAOYSA-N . It is commercially available from multiple reputable suppliers—including Fluorochem, Santa Cruz Biotechnology, Aladdin Scientific, AKSci, and ChemScene—typically at ≥95% purity, and is stored at 2–8°C under an inert nitrogen atmosphere to preserve the reactive aldehyde functionality . As a member of the broader benzodioxin-pyrazole hybrid scaffold class, this compound serves as a key building block for generating diverse compound libraries through reactions at both the C4 aldehyde and the free N1–H position of the pyrazole ring [1].

Why Generic Substitution Fails: The Critical Functional-Handle Advantage of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde Over N-Substituted Analogs


Direct substitution of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde with its closest N-arylated analogs—such as the N-phenyl (CAS 213748-09-5), N-(2-fluorophenyl) (CAS 618101-80-7), N-(3-chlorophenyl) (CAS 618101-74-9), or N-p-tolyl (CAS 618098-94-5) derivatives—is chemically inadmissible when the intended downstream chemistry requires a free N1–H on the pyrazole ring . The target compound uniquely retains this NH position, enabling N-selective alkylation, acylation, sulfonylation, or metal-catalyzed cross-coupling that is precluded in all N-substituted congeners [1]. Furthermore, the N-unsubstituted pyrazole-4-carbaldehyde core exhibits a markedly lower computed lipophilicity (XLogP3 ≈ 1.1) and molecular weight (230.22 g/mol) compared with its N-phenyl analog (LogP ≈ 3.12; MW = 306.32 g/mol), placing it within fragment-like physicochemical space more favorable for lead-discovery campaigns . Simply substituting an N-aryl analog and attempting post-hoc deprotection is synthetically inefficient and introduces additional purification burdens, making the target compound the requisite entry point for divergent library synthesis strategies [2].

Quantitative Differentiation Evidence: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde vs. Closest N-Substituted and Scaffold Analogs


N1–H Availability: The Decisive Synthetic-Handle Differentiation vs. N-Aryl Pyrazole-4-carbaldehyde Analogs

The target compound (CAS 1006482-46-7) is the only commercially available benzodioxin-pyrazole-4-carbaldehyde in this congeneric series that retains a free, unsubstituted N1–H on the pyrazole ring. All four closest commercially available analogs—1-phenyl (CAS 213748-09-5), 1-(2-fluorophenyl) (CAS 618101-80-7), 1-(3-chlorophenyl) (CAS 618101-74-9), and 1-p-tolyl (CAS 618098-94-5)—are permanently N-arylated at this position, rendering the pyrazole nitrogen inert toward further N-directed derivatization . The target compound's hydrogen bond donor count of 1 (vs. 0 for all N-aryl analogs) and its topological polar surface area of 64.2 Ų (vs. 53.35 Ų for the N-phenyl analog) reflect the presence of the free NH, which is available for N-alkylation, N-acylation, N-sulfonylation, or Buchwald-Hartwig-type N-arylation reactions that are structurally impossible with the N-substituted comparators .

Medicinal Chemistry Library Synthesis N-Functionalization

Fragment-Like Physicochemical Profile: MW and Lipophilicity Advantage Over N-Aryl Analogs for Lead Discovery

The target compound's molecular weight of 230.22 g/mol and computed XLogP3 of 1.1 place it within established fragment-like chemical space (MW < 300, clogP ≤ 3), making it suitable for fragment-based screening and fragment-growing campaigns . In contrast, the N-phenyl analog (CAS 213748-09-5) has a molecular weight of 306.32 g/mol and a LogP of 3.12, placing it outside the Rule of Three for fragments . Other N-aryl analogs have even higher molecular weights (e.g., the N-(4-bromophenyl) derivative: 385.22 g/mol). The lower lipophilicity of the target compound is expected to translate into superior aqueous solubility—a critical parameter for biochemical and biophysical assay compatibility—though direct experimental solubility comparisons are not available in the public domain [1].

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Class-Level B-Raf Kinase Inhibitory Activity of the Benzodioxin-Pyrazole Pharmacophore Scaffold

In a 2012 study by Yang et al., a series of 30 novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for B-Raf kinase inhibition and anti-proliferative activity against the WM266.4 human melanoma cell line [1]. The most potent compound, C14—a benzodioxin-pyrazole-methanone hybrid bearing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety—achieved an IC₅₀ of 0.11 μM against B-Raf(V600E) and a GI₅₀ of 0.58 μM against WM266.4 cells, comparable to the positive control erlotinib [2]. The authors explicitly concluded that 'the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure reinforced the combination of our compounds and the receptor, resulting in progress of bioactivity' [3]. While this evidence does not come from the target compound itself, it establishes the benzodioxin-pyrazole scaffold as a validated pharmacophore for kinase inhibitor design, providing a credible starting point for derivative synthesis and SAR exploration using the target aldehyde as a key intermediate [4].

Kinase Inhibition B-Raf V600E Oncology SAR

Purity Specifications and Storage Stability: Multi-Vendor Quality Benchmarks vs. Single-Source Analogs

The target compound is available from at least seven independent commercial suppliers with documented purity specifications ranging from 95% to 98%, including Fluorochem (95%, UK stock), ChemScene (≥95%, stored at 4°C under nitrogen), AKSci (95%), Aladdin Scientific (95%), Santa Cruz Biotechnology (sc-344248, analytical certificate available), Leyan (95%), and eMolecules/Fisher Scientific (96%) . By contrast, the N-phenyl analog (CAS 213748-09-5) is primarily available from custom synthesis suppliers (Enamine, CymitQuimica) with longer lead times . The target compound's documented storage conditions—2–8°C under inert nitrogen atmosphere, with an appearance of off-white to light yellow solid—provide clear quality benchmarks for incoming material acceptance . GHS classification is consistently reported across suppliers: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), with Signal Word 'Warning' .

Quality Control Procurement Reliability Storage Stability

Optimal Application Scenarios for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde Based on Quantitative Differentiation Evidence


Divergent Medicinal Chemistry Library Synthesis via Sequential N-Functionalization and C4-Aldehyde Derivatization

The target compound's defining advantage—the free N1–H on the pyrazole ring—makes it uniquely suited as the starting point for generating diverse compound libraries through sequential orthogonal functionalization . In a typical workflow, the N1 position is first derivatized (alkylation, arylation, or acylation) to install a desired substituent, after which the C4 aldehyde is converted via Knoevenagel condensation, Schiff base formation, reductive amination, or Wittig olefination to introduce a second diversity element [1]. This two-dimensional diversification strategy is not achievable with any of the commercially available N-aryl analogs, which are restricted to C4-aldehyde chemistry only . The benzodioxin ring provides additional conformational and electronic modulation, which the Yang et al. (2012) study demonstrated enhances target binding affinity compared with non-benzodioxin pyrazole scaffolds .

Fragment-Based Lead Discovery: A Rule-of-Three-Compliant Entry Point for Kinase-Targeted Screening

With a molecular weight of 230.22 g/mol, XLogP3 of 1.1, and only 2 rotatable bonds, the target compound satisfies all Fragment Rule of Three criteria, making it a suitable candidate for fragment-based screening libraries . The validated benzodioxin-pyrazole scaffold has demonstrated B-Raf(V600E) kinase inhibition in class-level studies (C14: IC₅₀ = 0.11 μM), providing a credible hypothesis for fragment-growing campaigns targeting the B-Raf kinase family [1]. In contrast, the N-phenyl analog (MW 306.32, LogP 3.12) exceeds the fragment molecular weight threshold and is less suitable for fragment-based approaches . The target compound's lower lipophilicity is expected to confer better aqueous solubility for biochemical assay compatibility, though direct experimental solubility comparisons remain to be determined .

Multi-Gram Procurement for Parallel Synthesis with Documented Quality Benchmarks Across Competing Suppliers

For laboratories requiring multi-gram quantities for parallel synthesis campaigns, the target compound offers a reliable supply chain with at least seven independent commercial vendors providing documented purity specifications (95–98%) and consistent storage conditions (2–8°C under N₂) . Pricing is transparent and competitive: Fluorochem lists 100 mg at £35, 250 mg at £58, and 500 mg at £115, with next-day UK stock availability [1]. Santa Cruz Biotechnology offers 250 mg at $240 and 1 g at $480, with analytical certificates available per batch . This multi-vendor sourcing de-risks procurement compared with N-substituted analogs that are predominantly single-source custom synthesis items, enabling competitive quotation and reducing lead-time uncertainty .

Regiochemical Validation of Benzodioxin-6-yl Attachment in Kinase Inhibitor Design

The Yang et al. (2012) study provided direct comparative evidence that the benzodioxin-6-yl attachment regiochemistry (as present in the target compound and in the C series of derivatives) yields superior B-Raf inhibitory activity compared with the benzodioxin-2-yl attachment (D series) . The best C-series compound (C14) achieved an IC₅₀ of 0.11 μM, while the best D-series compound (D10) achieved only 1.70 μM—a 15.5-fold difference in potency [1]. This regiochemical preference supports the selection of the target compound (with its 6-yl substitution pattern) over benzodioxin-2-yl pyrazole aldehydes for kinase-targeted medicinal chemistry programs .

Quote Request

Request a Quote for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.